Fmoc-GABA-OH

Catalog No.
S715558
CAS No.
116821-47-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-GABA-OH

CAS Number

116821-47-7

Product Name

Fmoc-GABA-OH

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22)

InChI Key

ACUIFAAXWDLLTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O

Synonyms

116821-47-7;Fmoc-GABA-OH;Fmoc-gamma-Abu-OH;Fmoc-GABA;4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;N-Fmoc-DL-4-amino-butyricacid;4-(Fmoc-amino)butyricacid;4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicAcid;N-gamma-Fmoc-gamma-aminobutyricacid;IN1548;4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid;4-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)BUTANOICACID;Fmoc-?-Abu-OH;AC1MBSRO;Fmoc-g-Aminobutyricacid;n-fmoc-4-aminobutyricacid;SCHEMBL178801;04069_FLUKA;CTK8B4031;MolPort-003-725-608;Fmoc-GABAandFmoc-gamma-Abu-OH;ZINC2516950;ANW-43732;SBB065987;AKOS012614849

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O

Building Block for Peptide Synthesis:

  • Fmoc-GABA-OH acts as a protected amino acid building block. The Fmoc (Fluorenylmethoxycarbonyl) group safeguards the amino group during peptide chain assembly.
  • Researchers employ Fmoc-GABA-OH to incorporate GABA (gamma-aminobutyric acid) into peptides. GABA is an essential neurotransmitter with roles in the nervous system.

Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc-GABA-OH is valuable in SPPS, a widely used technique for synthesizing peptides.
  • The Fmoc group allows for the stepwise attachment of amino acids to a solid support, enabling controlled chain elongation.

Research on GABAergic Function:

  • Scientists utilize Fmoc-GABA-OH to synthesize peptides that target GABA receptors or mimic GABA's activity.
  • This research helps understand GABA's role in various physiological processes, including neurotransmission, memory, and anxiety.

Development of Therapeutic Agents:

  • Fmoc-GABA-OH can be a starting material for designing novel drugs targeting GABAergic systems.
  • Such drugs may hold potential for treating neurological disorders like epilepsy, Parkinson's disease, and Alzheimer's disease.

Important Note:

  • Fmoc-GABA-OH is a research tool and not a medicinal product. It should only be handled by trained personnel in a laboratory setting.

4-(Fluorenylmethoxycarbonyl-amino)butyric acid, commonly referred to as Fmoc-GABA-OH, is a derivative of gamma-aminobutyric acid (GABA). It plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group serves as a base-labile protecting group, which can be selectively removed under mild conditions, allowing for the stepwise assembly of peptides without unwanted side reactions .

  • Mild irritant: It may cause irritation to skin and eyes upon contact.
  • Respiratory irritant: Inhalation of dust particles can irritate the respiratory system.
  • Proper handling required: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended while handling Fmoc-GABA-OH.

Fmoc-GABA-OH primarily undergoes reactions characteristic of amino acids and Fmoc-protected compounds. Key reactions include:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine form of GABA.
  • Coupling Reactions: The carboxyl group of Fmoc-GABA-OH can react with amines to form amide bonds, essential for peptide synthesis .

Common Reagents and Conditions

  • Deprotection: Piperidine in N,N-dimethylformamide (DMF) is typically used for removing the Fmoc group.
  • Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling reagents such as 1-hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation .

Fmoc-GABA-OH is utilized in various biological applications primarily due to its role in peptide synthesis. As a building block for peptides, it can influence cellular functions by contributing to the production of bioactive peptides that affect cell signaling pathways and gene expression. The compound’s stability and efficacy are influenced by environmental factors, such as pH and temperature, which can impact its reactivity during peptide synthesis .

The synthesis of Fmoc-GABA-OH typically involves the reaction of gamma-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. This reaction usually occurs in organic solvents such as dioxane or tetrahydrofuran at room temperature. In industrial settings, automated peptide synthesizers are often used for high-throughput production, ensuring purity through high-performance liquid chromatography (HPLC) .

Fmoc-GABA-OH is extensively used in:

  • Peptide Synthesis: As a standard building block in SPPS for creating complex peptides.
  • Biochemical Research: In studies related to neurobiology and pharmacology where GABAergic signaling is involved.
  • Drug Development: As a precursor for synthesizing therapeutic peptides that target specific biological pathways .

Research into the interactions of Fmoc-GABA-OH focuses on its role in forming peptides that interact with various biological receptors and enzymes. These interactions can elucidate mechanisms of action for neuroactive compounds derived from GABA and contribute to understanding their pharmacological effects. The compound's ability to form stable amide bonds makes it suitable for developing peptide-based drugs with specific biological activities .

Several compounds are similar to Fmoc-GABA-OH, each with unique properties and applications:

Compound NameStructure/CharacteristicsUnique Features
Fmoc-β-AlanineA derivative of β-alanine used in peptide synthesis.Provides different bioactivity profiles.
Fmoc-LysineA lysine derivative essential for protein synthesis.Contains an additional amino group.
Fmoc-PhenylalanineAn aromatic amino acid derivative used in peptides.Imparts hydrophobic properties.
Fmoc-DipeptidesCombinations of two amino acids with Fmoc protection.Useful for studying dipeptide interactions.

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific applications and biological activities .

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)butanoic acid

Dates

Modify: 2023-08-15

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